3-chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O4S2/c1-28(24,25)13-9-5-3-7-11(13)17-21-22-18(26-17)20-16(23)15-14(19)10-6-2-4-8-12(10)27-15/h2-9H,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWLSVQJQPTVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with a thiol reagent under basic conditions.
Introduction of the 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring can be introduced through a cyclization reaction of a hydrazide intermediate with a suitable carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions.
Attachment of the Methanesulfonylphenyl Group: The methanesulfonylphenyl group can be introduced through a nucleophilic substitution reaction of a suitable aryl halide with a methanesulfonyl reagent, such as methanesulfonyl chloride, under basic conditions.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction of a suitable carboxylic acid derivative, such as an acid chloride or an ester, with an amine reagent under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, typically under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used as a probe to study biological processes, particularly those involving sulfur-containing compounds and oxadiazole derivatives.
Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with improved properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The compound may also modulate the activity of receptors involved in inflammation, leading to reduced inflammation.
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Advantages : The target’s methanesulfonylphenyl group offers steric bulk and polarity, advantageous for selective binding.
- Challenges : High molecular weight (≈422) may limit oral bioavailability, necessitating formulation optimization.
- Contradictions : While sulfonyl groups generally enhance solubility, excessive bulkiness (as in the target) might reduce membrane permeability.
Biological Activity
3-Chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H23ClN4O4S
- Molecular Weight : 474.96 g/mol
- CAS Number : Not specified in the sources.
Biological Activities
The compound exhibits various biological activities, primarily focusing on its anti-cancer and antimicrobial properties.
Antitumor Activity
Research indicates that derivatives of benzothiophene compounds, including those similar to this compound, have shown promising antitumor effects. A study evaluated several derivatives for cytotoxicity against human tumor cell lines. Some compounds demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a potential therapeutic window for further development .
Antimicrobial Activity
The compound's structural similarity to other known antimicrobial agents suggests potential activity against various pathogens. For instance, related oxadiazole compounds have demonstrated efficacy against Helicobacter pylori and urease inhibition, which may correlate with the activity of this compound .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the oxadiazole moiety plays a crucial role in its interaction with biological targets.
Case Studies and Research Findings
Several studies have highlighted the biological activities of benzothiophene derivatives. Notably:
- Anticancer Studies : A study reported that certain benzothiophene derivatives exhibited significant cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) analysis showed that modifications on the benzothiophene core could enhance antitumor potency .
- Antimicrobial Studies : Research on related compounds indicated effective inhibition of microbial growth. For example, some derivatives were shown to inhibit urease activity effectively, which is critical for the survival of H. pylori in acidic environments .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
